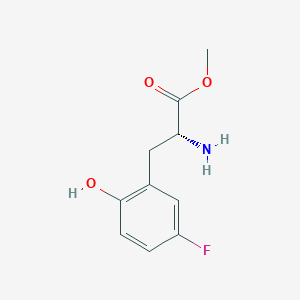
(2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of an amino group, a hydroxyl group, and a vinyl-substituted aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. The reaction conditions typically include the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be hydrogenated to form an ethyl-substituted aromatic ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the ethyl-substituted aromatic ring.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The vinyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,1R)-1-Amino-1-(4-ethylphenyl)propan-2-OL
- (2S,1R)-1-Amino-1-(4-methylphenyl)propan-2-OL
- (2S,1R)-1-Amino-1-(4-isopropylphenyl)propan-2-OL
Uniqueness
(2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity. The vinyl group allows for additional functionalization and derivatization, making this compound a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(1R,2S)-1-amino-1-(4-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11-/m0/s1 |
Clave InChI |
CQTOCYBCTVVZNP-KWQFWETISA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=C(C=C1)C=C)N)O |
SMILES canónico |
CC(C(C1=CC=C(C=C1)C=C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Benzyl 7-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13052097.png)

![Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13052104.png)
![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)

![2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate](/img/structure/B13052137.png)



![(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052155.png)

![1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13052169.png)
